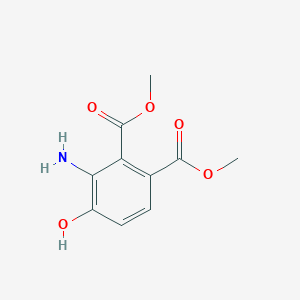

Dimethyl 3-amino-4-hydroxyphthalate

Description

Overview of Research Trajectories for Substituted Phthalates

Current research on substituted phthalates is largely driven by two main goals: the development of safer, more effective plasticizers and the design of functional molecules for high-performance applications. There is a notable trend of replacing certain low-molecular-weight phthalates with higher-molecular-weight alternatives or non-phthalate plasticizers due to environmental and health considerations. wikipedia.org

A significant area of academic and industrial research involves the synthesis of phthalate (B1215562) derivatives with specific functional groups appended to the aromatic ring. The introduction of polar substituents, such as hydroxyl (-OH) and amino (-NH₂) groups, is a key strategy for altering the properties and potential applications of the phthalate molecule. mdpi.com These modifications can lead to:

Increased Biodegradability: The addition of polar groups can make the compounds more susceptible to microbial degradation, which is an important factor in designing environmentally benign chemicals. mdpi.com

Enhanced Reactivity for Polymerization: Functional groups like hydroxyl and amino groups can act as reactive sites. For example, they can serve as monomers or cross-linking agents in the synthesis of polyesters, polyamides, and polyurethanes, embedding the phthalate structure into a larger polymer backbone.

Novel Chemical Intermediates: Highly substituted phthalates, such as Dimethyl 3-amino-4-hydroxyphthalate, are valuable intermediates for creating more complex target molecules. The amino group can be diazotized to create a range of other functionalities, while the hydroxyl group can be alkylated or acylated, providing multiple pathways for synthetic elaboration.

The specific arrangement of an amino group adjacent to a hydroxyl group on the phthalate ring suggests potential applications in areas like chelation chemistry (binding to metal ions) or as precursors to heterocyclic compounds like benzoxazoles, which are important structural motifs in medicinal chemistry. Therefore, the research trajectory for compounds like Dimethyl 3-amino-4-hydroxyphthalate is focused on harnessing its unique functionality for the synthesis of novel materials and complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-amino-4-hydroxybenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFWASQQBJPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)O)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334564 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142671-52-1 | |

| Record name | Dimethyl 3-amino-4-hydroxyphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 3 Amino 4 Hydroxyphthalate and Analogous Architectures

Established Synthetic Pathways to Substituted Phthalates

The synthesis of functionalized phthalates, including the title compound, often relies on classical organic reactions tailored to achieve specific substitution patterns on the aromatic ring.

Ester Hydrolysis and Carboxylic Acid Formation from Dimethyl 3-amino-4-hydroxyphthalate Precursors

The hydrolysis of the ester groups in dimethyl phthalate (B1215562) derivatives is a fundamental transformation to yield the corresponding phthalic acids. This reaction is typically carried out under acidic or basic conditions. For instance, the synthesis of 2-hydroxyterephthalic acid, a related di-acid, involves the esterification of 2-aminoterephthalic acid to its dimethyl ester, followed by subsequent functional group manipulations and eventual hydrolysis. rsc.org

In a related context, enzyme-catalyzed hydrolysis offers a mild and selective alternative. Pig liver esterase, for example, has been used for the selective hydrolysis of a dimethyl ester to its corresponding mono-ester, demonstrating the potential for achieving partial hydrolysis under biological conditions. rsc.org This enzymatic approach can be particularly useful when chemoselectivity between two ester groups is required.

Regioselective Functionalization and Reduction Strategies in Phthalate Synthesis

Achieving the specific 3-amino-4-hydroxy substitution pattern on the phthalate ring requires carefully controlled, regioselective reactions. A common and effective strategy involves the introduction of functional groups onto a pre-existing benzene (B151609) ring derivative, followed by their conversion to the desired amino and hydroxy moieties.

A well-documented pathway for synthesizing isomers like dimethyl 2-amino-3-hydroxyterephthalate involves a multi-step sequence starting from dimethyl 2-hydroxyterephthalate. rsc.org This process includes:

Nitration: The hydroxy-substituted phthalate is treated with nitric acid in sulfuric acid at a controlled temperature (e.g., 0 °C) to introduce a nitro group. This step often yields a mixture of regioisomers, such as dimethyl 2-hydroxy-3-nitroterephthalate and dimethyl 2-hydroxy-5-nitroterephthalate. rsc.org

Separation: The resulting nitro-isomers are separated using techniques like column chromatography.

Reduction: The isolated nitro-substituted diester is then reduced to the corresponding amino group. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent mixture like ethanol (B145695) and ethyl acetate. rsc.org

This nitration-reduction sequence is a powerful tool for installing an amino group regioselectively, directed by the existing substituents on the aromatic ring. The directing effects of the initial hydroxy and carboxylate groups are crucial for determining the position of nitration.

Table 1: Synthesis of Dimethyl Aminohydroxyterephthalate Isomers This table outlines the key steps and yields for the synthesis of isomers related to the title compound, based on data for terephthalate (B1205515) analogs.

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | Dimethyl 2-hydroxyterephthalate, 60% HNO₃, H₂SO₄, 0 °C, 5 min | Dimethyl 2-hydroxy-3-nitroterephthalate | 36% | rsc.org |

| Dimethyl 2-hydroxy-5-nitroterephthalate | 20% | rsc.org | ||

| Reduction | Dimethyl 2-hydroxy-3-nitroterephthalate, 10 wt% Pd/C, EtOH/EtOAc | Dimethyl 2-amino-3-hydroxyterephthalate | - | rsc.org |

Modern methods for regioselective C-H functionalization, often employing transition metal catalysis, also provide advanced strategies for constructing such substituted arenes, minimizing the need for pre-functionalized starting materials. researchgate.netrsc.orgnih.gov

Classical Condensation Approaches to Related Phthalimide (B116566) Scaffolds

Phthalimides are structurally related to phthalates and are commonly synthesized through the condensation of phthalic anhydrides with primary amines. organic-chemistry.orgrsc.org This reaction is typically performed at high temperatures and results in the formation of the cyclic imide structure. organic-chemistry.orgyoutube.com

Alternative methods have been developed to broaden the scope and improve reaction conditions:

Mitsunobu Reaction: N-alkylation of phthalimides can be achieved with alcohols under Mitsunobu conditions. organic-chemistry.org

Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with alkyl halides. organic-chemistry.org

Electrochemical Synthesis: Phthalimides can be synthesized from o-phthalaldehyde (B127526) and amines through an electrochemical method involving tandem cyclocondensation and α-C–H oxygenation. rsc.org

Metal-Free Synthesis: N-aryl phthalimides have been prepared from 2-formylbenzoic acids and amines using elemental sulfur as an oxidant in a metal-free process. rsc.org

These condensation strategies, while leading to phthalimides, underscore the foundational reactions used to build the core bicyclic structure from which substituted phthalates can be derived or are conceptually related. acs.org

Advanced and Stereoselective Synthetic Transformations

Beyond classical methods, cycloaddition reactions represent a powerful approach for constructing the substituted benzene ring of hydroxy- and amino-phthalates from acyclic or non-aromatic precursors.

Diels-Alder Cycloadditions in Hydroxy- and Amino-Phthalate Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for forming six-membered rings. khanacademy.orgmasterorganicchemistry.com This reaction can be applied to the synthesis of substituted aromatics, including hydroxy-phthalates, through a cycloaddition-aromatization sequence. rsc.orgnih.gov

The reaction typically involves an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com The subsequent aromatization of the initially formed cyclohexene (B86901) adduct, often through the elimination of a small molecule like water or by oxidation, leads to the final aromatic product.

Furan (B31954)/Acetylenedicarboxylate (B1228247) Cycloadditions and Aromatization

A specific and highly useful variant of the Diels-Alder strategy for synthesizing substituted phthalates involves the reaction of a furan ring (acting as the diene) with an acetylenic dienophile, such as dimethyl acetylenedicarboxylate (DMAD). mdpi.comnih.gov

The key steps in this process are:

[4+2] Cycloaddition: The furan reacts with DMAD to form a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative. Furans themselves can be sluggish dienes due to their aromatic character, but the reaction proceeds, often requiring thermal conditions. youtube.com

Aromatization: The oxabicyclic adduct is unstable and readily undergoes aromatization to form a substituted benzene ring. This step involves the cleavage of the oxygen bridge, which can be facilitated by acidic conditions, leading to the formation of a substituted dimethyl phthalate.

This furan-based Diels-Alder approach provides a convergent and efficient route to highly substituted aromatic rings that might be difficult to access through traditional electrophilic substitution reactions. For example, the reaction between a suitably substituted furan and DMAD could, in principle, be used to construct the core of a 3,4-disubstituted phthalate. The substituents on the initial furan ring would ultimately dictate the final substitution pattern on the aromatic phthalate product. researchgate.net

Mitsunobu Reaction for Directed Functionalization of Hydroxyphthalates

The Mitsunobu reaction is a versatile and powerful method for the functionalization of hydroxyl groups, making it highly suitable for modifying hydroxyphthalates. This reaction facilitates the conversion of a primary or secondary alcohol into a wide array of other functional groups, such as esters, ethers, and thioethers, with a clean inversion of stereochemistry at the alcohol carbon.

The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid or an imide), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The mechanism proceeds through the formation of a phosphonium (B103445) intermediate after the triphenylphosphine attacks the azodicarboxylate. This intermediate then activates the alcohol, turning the hydroxyl group into a good leaving group, which is subsequently displaced by the nucleophile in an Sₙ2 fashion.

For the synthesis of amino-functionalized phthalates, a nitrogen nucleophile like phthalimide can be used in a Mitsunobu reaction. This approach, followed by a deprotection step, provides access to the desired amine functionality. The reaction's reliability and stereospecificity make it a valuable tool in the total synthesis of complex natural products and for the directed modification of molecules like hydroxyphthalates.

Multi-Component Reactions (e.g., Mannich-type Approaches to Amino-Carbonyl Systems)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

One example of an MCR approach to generate structures analogous to Dimethyl 3-amino-4-hydroxyphthalate is the one-pot synthesis of Dimethyl 3-amino-4-(p-tolyloxy)-[1,1′-biaryl]-2,6-dicarboxylates. This reaction involves the condensation of a phenol, malononitrile, and an aldehyde in the presence of a ZnO₂/water-methanol system under reflux.

Table 2: Synthesis of Dimethyl 3-amino-4-(p-tolyloxy)-[1,1′-biaryl]-2,6-dicarboxylate Analogs

| Product | Aldehyde Used | Molecular Formula | Mass Spectrum (ESI m/z) |

|---|---|---|---|

| 4f | 4-Bromobenzaldehyde | C₂₄H₂₀BrNO₅ | 470.32 |

| 4g | 4-Chlorobenzaldehyde | C₂₄H₂₀ClNO₅ | 425.15 |

| 4i | 4-Fluorobenzaldehyde | C₂₄H₂₀FNO₅ | 459.42 |

| 4j | Benzaldehyde | C₂₄H₂₁NO₅ | 409.06 |

This table presents data from the multi-component synthesis of various biaryl dicarboxylate compounds.

Mannich-type reactions are another class of MCRs that are fundamental for creating amino-carbonyl systems. The classic Mannich reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.gov More broadly, this approach can be extended to reactions where an enolizable carbonyl compound, an amine, and a non-enolizable carbonyl compound react to form a β-amino carbonyl compound, known as a Mannich base. nih.gov Such strategies are instrumental in building complex amine-containing molecules from simple precursors.

Green Chemistry and Sustainable Synthetic Approaches

In modern organic synthesis, there is a strong emphasis on developing environmentally benign methodologies. This includes the use of safer solvents, reducing energy consumption, and improving atom economy.

Solvent Effects and Environmentally Conscious Reaction Optimization

The choice of solvent can have a profound impact on the outcome and environmental footprint of a chemical reaction. In the synthesis of 3-aminophthalates via the Diels-Alder reaction of 2H-pyran-2-ones, researchers have investigated the effect of various solvents to move away from harsh, neat (solvent-free) conditions. nih.govrsc.orgcapes.gov.br

Studies were conducted using a range of solvents, including water, n-butanol, butyl acetate, xylene, para-cymene, and n-nonane, at temperatures between 130–190 °C. nih.govrsc.orgcapes.gov.br The results indicated that for most pyran-2-one derivatives, high temperatures were necessary to achieve good conversion, regardless of the solvent used. nih.govrsc.orgcapes.gov.br This suggests that while solvent choice can be optimized, the high activation energy of the reaction remains a significant hurdle. The necessity of high temperatures and often a large excess of the dienophile, which can lead to polymerization as an undesired side reaction, are drawbacks from a green chemistry perspective. rsc.orgcapes.gov.br Despite these challenges, the ongoing investigation into solvent effects and reaction conditions is a crucial step toward developing more sustainable synthetic routes for aminophthalates. nih.govrsc.orgcapes.gov.br

Utilization of Bio-based Feedstocks in Phthalate Derivative Synthesis

The increasing demand for sustainable chemical manufacturing has spurred research into the use of renewable, bio-based feedstocks as alternatives to petroleum-derived starting materials. sphinxsai.com Phthalate derivatives, traditionally synthesized from petrochemicals like o-xylene (B151617) or naphthalene, are a key target for the development of greener synthetic routes. google.com Lignocellulosic biomass, a plentiful and non-food-competing resource, offers a rich source of platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted into aromatic compounds. sphinxsai.comumich.edu

A prominent strategy for converting biomass-derived furans into aromatic structures is through the Diels-Alder reaction. umich.eduorgsyn.org This [4+2] cycloaddition, particularly between a furanic diene and a suitable dienophile, is an atom-economical method for constructing the core cyclic structure of phthalates. umich.edu For instance, furan derivatives can react with dienophiles like maleimide (B117702) to form an oxanorbornene adduct, which can then be aromatized to yield phthalimide derivatives. umich.edugoogle.com These phthalimides can be subsequently hydrolyzed to the corresponding phthalic acid.

Another significant bio-based precursor is muconic acid, which can be produced from glucose through microbial fermentation. rsc.org Muconic acid and its esters are viable dienes for Diels-Alder reactions to produce cyclohexene derivatives, which can be dehydrogenated to form terephthalic acid and its isomers, providing a pathway to benzenedicarboxylic acids from renewable sugars.

While a direct, one-pot synthesis of Dimethyl 3-amino-4-hydroxyphthalate from a bio-based feedstock has not been extensively documented, a plausible synthetic pathway can be constructed based on established bio-based transformations and subsequent functionalization reactions. A potential route could begin with the synthesis of a phthalic acid derivative from a bio-based precursor like 2,5-furandicarboxylic acid (FDCA), which is accessible from HMF. sphinxsai.comresearchgate.net The resulting phthalate can then undergo sequential nitration, reduction, and hydroxylation to introduce the required amino and hydroxyl groups.

Research on analogous compounds provides insight into the key functionalization steps. For example, the synthesis of dimethyl 2-amino-3-hydroxyterephthalate has been reported, involving the nitration of dimethyl 2-hydroxyterephthalate followed by catalytic reduction of the nitro group to an amine. rsc.org This demonstrates the feasibility of introducing amino and hydroxyl groups onto a pre-existing phthalate framework. The following table summarizes reaction conditions for these critical transformation steps on similar substrates.

Table 1: Key Functionalization Reactions for the Synthesis of Substituted Phthalate Analogs

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | Dimethyl 2-hydroxyterephthalate | 60% Nitric acid, conc. H₂SO₄, 0 °C, 5 min | Dimethyl 2-hydroxy-3-nitroterephthalate | 36 | rsc.org |

| Reduction | Dimethyl 2-hydroxy-3-nitroterephthalate | 10 wt% Pd/C, H₂, EtOH/EtOAc, room temp., 4 h | Dimethyl 2-amino-3-hydroxyterephthalate | - | rsc.org |

| Nitration | 4-chloro-3-nitromethylbenzoate | NaOH, H₂O, 95 °C, 4 h; then HCl | 4-hydroxy-3-nitrobenzoic acid | 90 | google.com |

| Reduction | 4-hydroxy-3-nitrobenzoic acid | 5% Pd/C, H₂, HCl, H₂O, 95 °C | 3-amino-4-hydroxybenzoic acid | - | google.com |

These examples underscore a viable chemo-catalytic strategy for producing aminohydroxy-substituted phthalates. The process would involve:

Generation of an Aromatic Ring: Synthesis of a phthalic acid or ester derivative from bio-based platform molecules like FDCA or through Diels-Alder reactions of other furans.

Introduction of Functional Groups: Stepwise introduction of the amino and hydroxyl groups onto the aromatic ring via electrophilic aromatic substitution (e.g., nitration) and subsequent reduction and/or hydroxylation reactions. The specific order and conditions of these steps are crucial for achieving the desired 3-amino-4-hydroxy substitution pattern.

The development of these bio-based synthetic routes is a critical step towards more sustainable and environmentally friendly chemical production, reducing reliance on fossil fuels and potentially toxic reagents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Dimethyl 3 Amino 4 Hydroxyphthalate

Hydrolytic Stability and Transformation Pathways

The stability of the ester linkages in Dimethyl 3-amino-4-hydroxyphthalate is a critical aspect of its chemical profile. Hydrolysis, the cleavage of these ester groups, can be initiated under both basic and acidic conditions, each following distinct mechanistic pathways.

Base-Mediated Ester Cleavage Mechanisms

The hydrolysis of esters under basic conditions, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. dalalinstitute.comchemguide.co.uklibretexts.org For Dimethyl 3-amino-4-hydroxyphthalate, the reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of one of the methyl ester groups. This results in the formation of a tetrahedral intermediate. The collapse of this intermediate expels the methoxide (B1231860) ion as a leaving group, yielding a carboxylate salt and methanol (B129727). Given the presence of two ester groups, the hydrolysis can occur in a stepwise manner, first forming the monoester and then the dicarboxylate. The reaction goes to completion because the final carboxylate anion is deprotonated and thus unreactive towards the alcohol. libretexts.org The rate of this hydrolysis can be influenced by the concentration of the base and the temperature of the reaction.

Table 1: Reaction Conditions for Base-Mediated Hydrolysis of Dimethyl 3-amino-4-hydroxyphthalate

| Base | Solvent | Temperature | Products |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Methanol | Reflux | 3-amino-4-hydroxyphthalate-1,2-dicarboxylate and Methanol |

| Potassium Hydroxide (KOH) | Water/Ethanol (B145695) | 50-80°C | 3-amino-4-hydroxyphthalate-1,2-dicarboxylate and Methanol |

Acid-Catalyzed Hydrolysis Considerations

In contrast to base-mediated hydrolysis, acid-catalyzed hydrolysis of esters is a reversible process. dalalinstitute.comchemguide.co.uklibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a strong acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent formation of a tetrahedral intermediate and elimination of methanol regenerates the acid catalyst and yields the carboxylic acid and methanol. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uklibretexts.org The presence of the amino group on the aromatic ring can influence the rate of hydrolysis due to its electron-donating nature. wikipedia.org

Reactivity of Amine and Hydroxyl Functional Groups

The aromatic amine and phenolic hydroxyl groups of Dimethyl 3-amino-4-hydroxyphthalate are key to its diverse reactivity, allowing for a range of chemical transformations.

Nucleophilic Reactivity of the Amino Moiety

The amino group in Dimethyl 3-amino-4-hydroxyphthalate is a nucleophilic center, capable of participating in various reactions. masterorganicchemistry.comlibretexts.org As an aromatic amine, its nucleophilicity is somewhat attenuated by the delocalization of the nitrogen lone pair into the benzene (B151609) ring. wikipedia.org However, it can still react with electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions are also possible, though they can sometimes lead to multiple substitutions on the nitrogen atom. libretexts.org The amino group's basicity allows it to react with acids to form ammonium (B1175870) salts. libretexts.org

Hydroxyl Group Transformations (e.g., Derivatization, Esterification, Etherification)

The phenolic hydroxyl group exhibits its own characteristic reactivity. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for etherification reactions, for example, with alkyl halides. google.com Esterification of the hydroxyl group is also a common transformation, which can be achieved using acid chlorides or anhydrides. youtube.com Various derivatization techniques common for phenols can be applied, such as silylation, to protect the hydroxyl group or to enhance its analytical detection. sigmaaldrich.com The choice of reaction conditions is crucial to selectively target the hydroxyl group without affecting the other functional groups in the molecule. google.com

Table 2: Representative Derivatization Reactions for Amine and Hydroxyl Groups

| Functional Group | Reagent | Reaction Type | Product |

|---|---|---|---|

| Amino | Acetic Anhydride | Acylation | N-acetyl derivative |

| Amino | Methyl Iodide | Alkylation | N-methylated derivative(s) |

| Hydroxyl | Benzyl Bromide/Base | Etherification | O-benzyl ether |

| Hydroxyl | Acetyl Chloride | Esterification | O-acetyl ester |

| Both | MTBSTFA | Silylation | N,O-bis(tert-butyldimethylsilyl) derivative |

Intramolecular and Intermolecular Reaction Pathways

The spatial arrangement of the amino, hydroxyl, and ester functionalities on the benzene ring of Dimethyl 3-amino-4-hydroxyphthalate allows for the possibility of intramolecular reactions. For instance, under specific conditions, the amino group could potentially react with one of the adjacent ester groups to form a lactam, a cyclic amide. Similarly, the hydroxyl group could react with the other ester group to form a lactone, a cyclic ester. The feasibility of these cyclizations would depend on the ring size of the resulting cyclic product and the reaction conditions employed.

Intermolecularly, the presence of multiple reactive sites raises the possibility of polymerization. For example, under conditions that favor both amine and hydroxyl reactivity, self-condensation could occur, leading to the formation of polyesters or polyamides. The specific nature of the resulting polymer would be highly dependent on the reaction conditions and the relative reactivity of the functional groups.

Fragmentation Mechanisms Studied by Mass Spectrometry

The fragmentation of Dimethyl 3-amino-4-hydroxyphthalate under mass spectrometry conditions, particularly electron ionization (EI-MS), can be predicted by examining the behavior of its constituent functional groups and analogous molecules. The primary fragmentation patterns are expected to involve the ester, amino, and hydroxyl groups, as well as the aromatic ring.

A key fragmentation pathway for phthalate (B1215562) esters with alkyl side chains is the formation of a characteristic ion at m/z 149, which corresponds to protonated phthalic anhydride. coventry.ac.uk However, for dimethyl phthalate, the base peak is typically observed at m/z 163, resulting from the loss of a methoxy (B1213986) radical (•OCH3) via α-cleavage. sciforum.netresearchgate.net This fragmentation is a strong indicator of the presence of a methyl ester group on a phthalate backbone.

The presence of the amino and hydroxyl groups introduces additional fragmentation routes. For a closely related compound, methyl 3-amino-4-hydroxybenzoate, the mass spectrum is available in the NIST WebBook, providing valuable comparative data. nist.gov The fragmentation of aromatic amines often involves α-cleavage, leading to the loss of an alkyl group from the nitrogen if present, or cleavage of the C-C bond adjacent to the aromatic ring. libretexts.orgfuture4200.com Aminophenols can also undergo fragmentation through the loss of CO and HCN.

Based on these principles, the expected fragmentation of Dimethyl 3-amino-4-hydroxyphthalate would likely involve the following key steps:

Loss of a methoxy radical (•OCH3): This is expected to be a primary fragmentation, leading to an ion at m/z 194. This is analogous to the m/z 163 peak in dimethyl phthalate.

Loss of methanol (CH3OH): The presence of the ortho-hydroxyl group can facilitate the loss of a molecule of methanol from one of the ester groups, a process often referred to as an "ortho effect." This would result in an ion at m/z 193.

Formation of a benzyne-type radical cation: Subsequent loss of carbon monoxide (CO) from the fragment at m/z 194 could lead to an ion at m/z 166.

Cleavage of the second ester group: The fragment at m/z 194 could further lose a molecule of carbon monoxide to give an ion at m/z 166, or lose another methoxy radical to form an ion at m/z 163.

Table 2: Predicted Major Fragment Ions of Dimethyl 3-amino-4-hydroxyphthalate in EI-MS

| m/z | Proposed Fragment Structure/Loss | Description |

| 225 | [M]•+ | Molecular ion |

| 194 | [M - •OCH3]+ | Loss of a methoxy radical from one of the ester groups. |

| 193 | [M - CH3OH]•+ | Loss of methanol, likely facilitated by the ortho-hydroxyl group. |

| 166 | [M - •OCH3 - CO]+ | Subsequent loss of carbon monoxide from the m/z 194 fragment. |

| 163 | [M - 2(•OCH3)]•+ | Loss of both methoxy radicals. |

| 149 | [C8H5O3]+ | Formation of the characteristic phthalic anhydride-related ion. |

| 121 | [C7H5O2]+ | Further fragmentation, possibly loss of CO from m/z 149. |

Electron-Transfer Processes and Radical Chemistry

The electron-rich nature of Dimethyl 3-amino-4-hydroxyphthalate, due to the presence of both amino and hydroxyl substituents, makes it susceptible to electron-transfer processes and participation in radical chemistry.

The electrochemical oxidation of aminophenols has been shown to proceed through the formation of radical cations. daneshyari.comnih.govacs.org These reactive intermediates can then undergo further reactions, such as dimerization or reaction with other nucleophiles present in the medium. In the case of Dimethyl 3-amino-4-hydroxyphthalate, anodic oxidation would likely lead to the formation of a radical cation, with the positive charge and unpaired electron delocalized over the aromatic ring and the amino and hydroxyl groups. This species could then undergo polymerization or react with the solvent. The presence of electron-donating groups generally lowers the oxidation potential, making the compound easier to oxidize.

The compound can also be involved in radical reactions initiated by other means. For example, N-hydroxyphthalimide (NHPI) esters are known to be effective precursors for alkyl radicals under reductive conditions, often initiated by photoredox catalysis or electrochemistry. beilstein-journals.orgnih.gov These radicals can then participate in a variety of synthetic transformations, including additions to alkenes and cross-coupling reactions. While Dimethyl 3-amino-4-hydroxyphthalate itself is not an NHPI ester, the study of these systems highlights the potential for phthalate derivatives to be involved in radical processes.

The amino and hydroxyl groups can also influence radical reactions by acting as hydrogen atom donors or by directing the reactivity of incoming radicals. For instance, in the presence of a radical initiator, a hydrogen atom could be abstracted from the hydroxyl or amino group, leading to the formation of a phenoxyl or anilino radical, respectively. These radicals are stabilized by resonance and can participate in subsequent propagation steps of a radical chain reaction. mdpi.comuchicago.edu

Table 3: Potential Electron-Transfer and Radical Reactions

| Process | Description | Key Intermediates | Potential Products |

| Electrochemical Oxidation | Anodic oxidation leading to the removal of one or more electrons. | Radical cation, dication. | Polymeric materials, quinone-imine derivatives. |

| Hydrogen Atom Abstraction | Reaction with a radical initiator to remove a hydrogen atom. | Phenoxyl radical, anilino radical. | Dimerized products, products of radical trapping. |

| Reaction with Radicals | Addition of a radical species to the aromatic ring. | Radical adduct. | Substituted phthalate derivatives. |

| Photosensitized Electron Transfer | Excitation by light in the presence of a photosensitizer to initiate electron transfer. | Excited state radical ion pair. | Products of photooxidation or photoreduction. |

Derivatization and Advanced Functionalization Strategies for Dimethyl 3 Amino 4 Hydroxyphthalate

Modification of Ester Linkages

The two methyl ester groups are primary sites for modification, offering pathways to diols, new esters, and other derivatives through reduction and transesterification.

The conversion of the diester functionalities in Dimethyl 3-amino-4-hydroxyphthalate to their corresponding primary alcohols yields 3-amino-4-hydroxy-1,2-benzenedimethanol, a diol with significant potential as a building block for polymers and macrocycles. This transformation is typically achieved using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective, non-selective reagent for the reduction of esters to alcohols. commonorganicchemistry.comharvard.edu However, its high reactivity necessitates careful control of reaction conditions to avoid unwanted side reactions, particularly with the acidic phenolic hydroxyl group and the amino group. The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbons of the ester groups, leading to the corresponding di-alkoxide intermediate, which is then protonated upon workup to yield the diol.

Diisobutylaluminum hydride (DIBAL-H) offers an alternative that can sometimes provide greater selectivity. commonorganicchemistry.com Depending on the stoichiometry and temperature, DIBAL-H can reduce esters to either aldehydes or alcohols. Borane complexes, such as borane-dimethyl sulfide (BH₃-SMe₂), are also effective for reducing esters, particularly aromatic esters, though they may require longer reaction times or elevated temperatures. commonorganicchemistry.comharvard.edu

A key challenge in the reduction of Dimethyl 3-amino-4-hydroxyphthalate is achieving chemoselectivity. The acidic protons of the amino and hydroxyl groups will react with strong hydride reagents. Therefore, a molar excess of the reducing agent is required, and protection of the more reactive groups may be necessary to achieve a clean conversion to the desired diol.

Table 1: Common Reagents for Ester to Alcohol Reduction

| Reagent | Formula | Typical Solvents | Reactivity & Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very powerful, non-selective; reduces most carbonyl functional groups. commonorganicchemistry.comharvard.edu |

| Diisobutylaluminum Hydride | (i-Bu)₂AlH | Toluene, Hexane, DCM | Powerful but more selective than LiAlH₄; can allow for partial reduction to aldehydes at low temperatures. commonorganicchemistry.com |

| Lithium Borohydride | LiBH₄ | THF, Diethyl ether | Less reactive than LiAlH₄; selectively reduces esters in the presence of carboxylic acids and tertiary amides. harvard.edu |

Transesterification is a fundamental process for modifying the ester groups of Dimethyl 3-amino-4-hydroxyphthalate, allowing for the substitution of the methyl groups with other alkyl or aryl moieties. This reaction involves reacting the diester with an alcohol in the presence of a catalyst, which can be either an acid or a base.

Acid-Catalyzed Transesterification: In this method, a protic acid (like sulfuric acid or p-toluenesulfonic acid) or a Lewis acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and typically requires using a large excess of the desired alcohol or removing the methanol (B129727) by-product to drive the equilibrium toward the product.

Base-Catalyzed Transesterification: This approach utilizes a strong base, such as an alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol). The alkoxide acts as a potent nucleophile, attacking the ester's carbonyl carbon. This method is generally faster than acid catalysis but is sensitive to the presence of water and free acids. The phenolic hydroxyl group on the Dimethyl 3-amino-4-hydroxyphthalate ring would likely be deprotonated under these conditions, which could potentially complicate the reaction.

The choice of catalyst and reaction conditions depends on the substrate's stability and the desired product. For a molecule with both amino and hydroxyl groups, milder, acid-catalyzed conditions might be preferable to avoid side reactions associated with strong bases.

Functionalization of Amino and Hydroxyl Groups

The nucleophilic amino and hydroxyl groups are key sites for derivatization through reactions such as acylation, amidation, and imine formation. Strategic protection of these groups is often essential for achieving regioselective modifications.

Acylation can occur at either the amino group (N-acylation) to form an amide or the hydroxyl group (O-acylation) to form an ester. The relative reactivity of these two groups is highly dependent on the reaction conditions.

N-Acylation (Amidation): Under neutral or slightly basic conditions, the amino group is generally a stronger nucleophile than the phenolic hydroxyl group. Therefore, reaction with acylating agents like acid chlorides or anhydrides will preferentially lead to the formation of an amide bond. libretexts.org This reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl or carboxylic acid by-product.

O-Acylation: To favor acylation of the hydroxyl group, the amino group can be protonated under acidic conditions, rendering it non-nucleophilic. nih.gov However, Friedel-Crafts-type acylation reactions on the aromatic ring can be challenging with aminocarboxylic acids due to the formation of positively charged sites, which leads to unfavorable charge-charge repulsion. mdpi.com

Selective acylation can also be achieved by choosing specific catalysts. For instance, certain catalysts have been developed for the regioselective acylation of hydroxyl groups in the presence of other nucleophiles. nih.gov

The primary amino group of Dimethyl 3-amino-4-hydroxyphthalate can readily react with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgijsrst.com This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgijsrst.com

The mechanism proceeds via a carbinolamine intermediate. The rate-determining step is often the acid-catalyzed dehydration of this intermediate to form the C=N double bond. ijsrst.com The pH of the reaction medium must be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.org If the pH is too low, the amine reactant becomes protonated and non-nucleophilic, while at a high pH, there is insufficient acid to catalyze the dehydration step. libretexts.org This reaction is reversible and the resulting imine can be hydrolyzed back to the amine and carbonyl compound under aqueous acidic conditions. libretexts.org

The reaction with secondary amines to form enamines is not applicable here, as Dimethyl 3-amino-4-hydroxyphthalate contains a primary amino group. The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the molecule, as the R-groups of the aldehyde or ketone become part of the final product structure.

Given the multiple reactive sites on Dimethyl 3-amino-4-hydroxyphthalate, the use of protecting groups is a critical strategy for achieving selective functionalization at a desired position. biosynth.com Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable. biosynth.com

Amino Group Protection: The amino group can be protected to prevent it from reacting during transformations targeting the hydroxyl or ester groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). creative-peptides.com The Boc group is stable to base and hydrogenation but is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). creative-peptides.comub.edu The Cbz group is stable to acid and base but can be cleaved by catalytic hydrogenation (H₂/Pd). creative-peptides.com

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., benzyl ether, Bn) or a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are robust and can be removed by hydrogenolysis. Silyl ethers are widely used due to their ease of installation and removal, typically with fluoride ion sources like tetrabutylammonium fluoride (TBAF).

By selecting an appropriate combination of protecting groups, it is possible to perform a sequence of reactions on different parts of the molecule. For example, one could protect the amine with a Boc group, then perform a reaction on the hydroxyl group, and finally deprotect the amine under acidic conditions without affecting other parts of the molecule. This strategic implementation allows for the controlled and systematic synthesis of complex derivatives. nih.gov

Table 2: Selected Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) ub.edunih.gov |

| Amino | Benzyloxycarbonyl | Cbz (Z) | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr) + Base | Catalytic Hydrogenation (H₂/Pd) |

Rational Design of Structural Analogs and Conjugates

The strategic modification of Dimethyl 3-amino-4-hydroxyphthalate is a key area of interest for chemists and pharmacologists seeking to develop novel compounds with tailored properties. The inherent functionalities of this molecule—an aromatic amine, a phenolic hydroxyl group, and two methyl ester groups—offer multiple avenues for derivatization. These modifications can lead to the creation of structural analogs and conjugates with enhanced biological activity, improved pharmacokinetic profiles, or novel applications in materials science.

Scaffold Modification for Expanded Chemical Space Exploration

Exploration of the chemical space surrounding the Dimethyl 3-amino-4-hydroxyphthalate scaffold involves systematic modifications to the core phthalate (B1215562) ring and its substituents. The primary goal of scaffold modification is to investigate the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its desired effects and which can be altered to enhance them.

Key Modification Strategies:

Substitution on the Aromatic Ring: The aromatic ring of the phthalate scaffold presents opportunities for electrophilic aromatic substitution reactions. Introducing additional substituents such as halogens, nitro groups, or alkyl chains can significantly alter the electronic properties and lipophilicity of the molecule. These changes can, in turn, influence the compound's binding affinity to biological targets and its ability to cross cell membranes.

Modification of the Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations. Acylation, alkylation, and arylation reactions can be employed to introduce a variety of substituents. For example, the formation of amides with different carboxylic acids can lead to a library of analogs with diverse steric and electronic properties.

Alteration of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers or esters. These modifications can serve to protect the hydroxyl group, modulate its acidity, or introduce new functional groups. For instance, etherification with polyethylene glycol (PEG) chains can improve the water solubility and pharmacokinetic profile of the resulting compound.

Variation of the Ester Groups: The dimethyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid or converted to other esters (e.g., diethyl, dipropyl). This allows for the exploration of how the size and nature of the ester group affect the molecule's properties. The dicarboxylic acid, in particular, can serve as a key intermediate for further functionalization, such as the formation of amides or coordination complexes with metal ions.

Table 1: Potential Scaffold Modifications of Dimethyl 3-amino-4-hydroxyphthalate and Their Rationale

| Modification Site | Type of Modification | Potential New Functionality/Property | Rationale for Exploration |

| Aromatic Ring | Halogenation (e.g., -Cl, -Br, -F) | Altered electronic properties, increased lipophilicity | Enhance binding affinity, improve membrane permeability |

| Aromatic Ring | Nitration (e.g., -NO2) | Electron-withdrawing group, precursor for further functionalization | Modulate reactivity, enable reduction to an amino group |

| Amino Group (-NH2) | Acylation (e.g., -NHCOR) | Amide functionality, introduction of various R groups | Explore hydrogen bonding interactions, introduce bioactive moieties |

| Amino Group (-NH2) | N-Alkylation (e.g., -NHR, -NR2) | Secondary or tertiary amine | Modulate basicity and steric hindrance |

| Hydroxyl Group (-OH) | O-Alkylation (e.g., -OR) | Ether linkage | Improve stability, alter solubility |

| Hydroxyl Group (-OH) | Esterification (e.g., -OCOR) | Ester linkage | Prodrug strategies, introduce new functionalities |

| Ester Groups (-COOCH3) | Hydrolysis to Carboxylic Acids (-COOH) | Carboxylic acid functionality | Increase polarity, enable further conjugation |

| Ester Groups (-COOCH3) | Transesterification (e.g., -COOR) | Different ester groups | Fine-tune solubility and steric properties |

Strategies for Incorporating Additional Functionalities

Beyond simple scaffold modifications, the incorporation of entirely new functional moieties can lead to the development of conjugates with novel mechanisms of action or targeted delivery capabilities. These strategies often involve linking Dimethyl 3-amino-4-hydroxyphthalate to another molecule that imparts a specific desired property.

Conjugation Approaches:

Bioconjugation: The amino or hydroxyl groups can be used to attach the molecule to biomolecules such as peptides, proteins, or nucleic acids. This can be achieved through the formation of stable covalent bonds using cross-linking agents. For example, conjugation to a cell-penetrating peptide could enhance the intracellular delivery of the compound.

Fluorescent Labeling: The attachment of a fluorescent dye to the Dimethyl 3-amino-4-hydroxyphthalate scaffold can enable its use as a probe in biological imaging studies. The amino group is a common site for reaction with amine-reactive fluorescent dyes, such as those based on succinimidyl esters or isothiocyanates.

Polymer Conjugation: Linking the molecule to a polymer, such as polyethylene glycol (PEG) or polylactic-co-glycolic acid (PLGA), can significantly improve its pharmacokinetic properties. PEGylation, for instance, is a well-established strategy to increase the half-life and reduce the immunogenicity of therapeutic agents.

Formation of Metal Complexes: The presence of the amino, hydroxyl, and ester carbonyl groups provides potential coordination sites for metal ions. The synthesis of metal complexes can lead to compounds with interesting catalytic or medicinal properties. For example, complexes with platinum or ruthenium have been extensively investigated for their potential as anticancer agents.

Table 2: Strategies for Incorporating Additional Functionalities onto Dimethyl 3-amino-4-hydroxyphthalate

| Functional Moiety to be Incorporated | Conjugation Strategy | Linkage Type | Potential Application |

| Bioactive Peptide | Amide bond formation via the amino group | Amide | Targeted drug delivery, enhanced efficacy |

| Fluorescent Dye (e.g., FITC) | Reaction with the amino group | Thiourea | Cellular imaging, diagnostic tools |

| Polyethylene Glycol (PEG) | Ether or amide linkage | Ether/Amide | Improved pharmacokinetics, increased solubility |

| Targeting Ligand (e.g., Folic Acid) | Amide bond formation | Amide | Targeted delivery to cancer cells |

| Metal Ion (e.g., Pt, Ru) | Coordination to N, O, or C=O donors | Coordinate Covalent | Catalysis, medicinal inorganic chemistry |

Computational and Theoretical Investigations of Dimethyl 3 Amino 4 Hydroxyphthalate

Quantum Chemical Characterization and Electronic Structure Studies

Quantum chemical methods are fundamental to predicting and interpreting the behavior of Dimethyl 3-amino-4-hydroxyphthalate at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized molecular geometry and various electronic properties of molecules like Dimethyl 3-amino-4-hydroxyphthalate.

DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine key electronic parameters. researchgate.netgrowingscience.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. growingscience.comsemanticscholar.org A smaller energy gap generally implies higher reactivity.

| Property | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Represents the ability to donate an electron. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Represents the ability to accept an electron. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability. growingscience.com |

| Ionization Potential (I) | The energy required to remove an electron. |

| Electron Affinity (A) | The energy released when an electron is added. |

| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. semanticscholar.org |

The specific values for Dimethyl 3-amino-4-hydroxyphthalate would be obtained from dedicated computational studies.

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations are crucial for analyzing reaction pathways without the need for empirical data. For Dimethyl 3-amino-4-hydroxyphthalate, these methods can be employed to study its synthesis, degradation, or interaction with other molecules by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. rsc.orgrsc.org By calculating the excited-state properties, TD-DFT can simulate the UV-Vis spectrum of Dimethyl 3-amino-4-hydroxyphthalate. growingscience.comresearchgate.net This allows for the assignment of electronic transitions and provides insights into the molecule's color and photophysical behavior. The accuracy of TD-DFT predictions often depends on the choice of the exchange-correlation functional. aps.org

| Parameter | Significance |

|---|---|

| Absorption Wavelength (λmax) | Corresponds to the wavelength of maximum light absorption. |

| Excitation Energy | The energy required to promote an electron to a higher energy level. |

| Oscillator Strength | A measure of the intensity of an electronic transition. |

Specific spectral data for Dimethyl 3-amino-4-hydroxyphthalate would be derived from targeted TD-DFT calculations.

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions. wikipedia.orgfaccts.de It provides a localized picture of the electron density in a molecule, allowing for the identification of bonds, lone pairs, and delocalization effects. wikipedia.orgq-chem.com For Dimethyl 3-amino-4-hydroxyphthalate, NBO analysis can quantify the strength of donor-acceptor interactions, such as hyperconjugation, which contribute to its stability. nih.gov It also provides a detailed breakdown of the natural atomic charges and hybridizations of the atoms within the molecule. q-chem.com

Key insights from NBO analysis include:

Lewis Structure Representation: It provides the most accurate possible "natural Lewis structure" of the molecule. wikipedia.org

Donor-Acceptor Interactions: It quantifies the stabilization energies associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs.

Hybridization: It determines the hybridization of atomic orbitals involved in bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the macroscopic properties of a system based on its microscopic behavior.

Conformational analysis of Dimethyl 3-amino-4-hydroxyphthalate involves identifying its stable three-dimensional structures (conformers) and determining their relative energies. The presence of rotatable bonds, such as those connected to the amino and ester groups, allows the molecule to adopt various conformations. By systematically rotating these bonds and calculating the potential energy at each step, an energetic landscape can be constructed. This landscape reveals the most stable (lowest energy) conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of Dimethyl 3-amino-4-hydroxyphthalate at the atomic level.

These simulations can reveal crucial information about the conformational flexibility of the molecule, its interactions with surrounding solvent molecules, and its behavior in different environments, such as in aqueous solution or within a biological membrane. For instance, MD simulations have been effectively used to investigate the interactions of various small molecules with phospholipid bilayers, showing how they can induce changes in membrane structure and dynamics. nih.gov Such studies typically involve defining a force field, which describes the potential energy of the system as a function of its atomic coordinates, and then integrating the equations of motion to generate a trajectory of the system's evolution over time. Analysis of this trajectory can yield insights into properties like hydrogen bonding patterns, diffusion coefficients, and the orientation of the molecule with respect to its surroundings. researchgate.netrsc.org The study of aqueous solutions of molecules like dimethyl sulfoxide (B87167) (DMSO) through MD simulations has provided a detailed understanding of hydration structures and the influence of the solute on the surrounding water network. researchgate.netrsc.org

| Simulation Parameter | Typical Value/Description |

|---|---|

| Force Field | CHARMM, AMBER, OPLS, GROMOS |

| Solvent Model | TIP3P, SPC/E for water |

| Ensemble | NPT (isothermal-isobaric) or NVT (canonical) |

| Temperature | Typically 298 K or 310 K (room or body temperature) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) |

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical studies are instrumental in unraveling the intricate details of chemical reactions, including the pathways they follow and the rates at which they occur. For Dimethyl 3-amino-4-hydroxyphthalate, these studies can elucidate its reactivity, stability, and potential transformation pathways.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are commonly employed to map out the potential energy surface of a reaction. These calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate.

By locating the transition state structures, researchers can gain a deep understanding of the bond-breaking and bond-forming processes that occur during a reaction. This knowledge is invaluable for predicting the feasibility of a reaction, understanding its selectivity, and designing catalysts to improve its efficiency. Computational studies on similar multifunctional molecules have successfully used DFT methods to optimize geometries and calculate vibrational frequencies, which show good agreement with experimental data. mdpi.comresearchgate.net

The solvent in which a reaction takes place can have a profound impact on its energetics and mechanism. Theoretical models can account for these solvent effects in several ways. Explicit solvent models, often used in conjunction with MD simulations, treat individual solvent molecules explicitly. In contrast, implicit solvent models, or continuum models, represent the solvent as a continuous medium with a given dielectric constant.

The choice of solvent model depends on the specific system and the computational resources available. For reactions involving significant charge separation or specific solute-solvent interactions like hydrogen bonding, explicit solvent models may be necessary to obtain accurate results. Molecular dynamics simulations of cryosolvents with lipid bilayers have shown that the hydrogen bonding capacity of the solvent plays a significant role in its interaction with the membrane. nih.gov

Cheminformatics and Machine Learning in Phthalate (B1215562) Research

Cheminformatics and machine learning are rapidly transforming chemical research by enabling the analysis of large datasets to identify patterns and build predictive models. nih.govresearchgate.net In the context of phthalates, these approaches are being used for a variety of applications, from predicting biological activity to optimizing synthesis.

Cheminformatics tools can be used to generate virtual libraries of derivatives of a parent molecule like Dimethyl 3-amino-4-hydroxyphthalate. By systematically modifying the structure, it is possible to explore a vast chemical space and identify derivatives with desired properties. For other phthalates, in-silico docking studies have been used to analyze their binding affinities to biological receptors, providing insights into their potential endocrine-disrupting effects. nih.govresearchgate.net

Once a library of virtual derivatives has been created, their properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models are built using machine learning algorithms trained on datasets of compounds with known properties. This in-silico screening approach can significantly accelerate the discovery of new molecules with enhanced performance characteristics, such as improved binding affinity or reduced toxicity. For example, in-silico analysis of Diethyl phthalate has been used to explore its potential as a quorum sensing inhibitor. nih.gov The derivatization of high-molecular-weight phthalates is sometimes required for analytical purposes, such as gas chromatography, to increase their volatility. mdpi.com

| In-silico Tool/Method | Application in Phthalate Research |

|---|---|

| Molecular Docking | Predicting binding affinity to biological targets (e.g., estrogen receptors). researchgate.net |

| QSAR/QSPR Modeling | Predicting toxicity, bioavailability, and other properties of phthalate derivatives. |

| Virtual Screening | Identifying novel phthalate derivatives with desired properties from large compound libraries. |

| Pharmacophore Modeling | Identifying the essential structural features required for a specific biological activity. |

Machine learning models can also be used to predict the outcomes of chemical reactions, such as yield and selectivity. youtube.com By training these models on data from past experiments, it is possible to identify the reaction conditions that are most likely to lead to the desired product. This predictive capability can save significant time and resources in the laboratory by reducing the number of trial-and-error experiments required to optimize a synthesis.

For phthalates, machine learning algorithms like logistic regression, artificial neural networks, and Bayesian networks have been used to develop predictive models for the association between phthalate exposure and health outcomes. researchgate.netnih.govresearchgate.netnih.gov While these studies focus on the biological effects of phthalates, similar machine learning approaches could be applied to predict the outcomes of synthetic routes to new phthalate derivatives, including Dimethyl 3-amino-4-hydroxyphthalate. The development of these models involves several stages, from data preparation and model building to validation and deployment. youtube.com The integration of cheminformatics with large-scale biological data is also a promising avenue for drug discovery and repositioning. nih.gov

Advanced Spectroscopic Characterization Methodologies for Dimethyl 3 Amino 4 Hydroxyphthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the atomic connectivity within Dimethyl 3-amino-4-hydroxyphthalate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For Dimethyl 3-amino-4-hydroxyphthalate, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino group protons, the hydroxyl group proton, and the methyl protons of the two ester groups. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic ring. For instance, the amino and hydroxyl groups are electron-donating, which would typically shift the signals of the adjacent aromatic protons to a lower frequency (upfield). The integration of the peak areas would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. libretexts.org Each unique carbon atom in Dimethyl 3-amino-4-hydroxyphthalate, including the aromatic carbons, the carbonyl carbons of the ester groups, and the methyl carbons, would produce a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with carbons bearing the amino and hydroxyl groups appearing at different shifts compared to the others due to their electronic influence. libretexts.orgorganicchemistrydata.org The carbonyl carbons of the dimethyl ester groups would resonate at a characteristic downfield position. mdpi.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Dimethyl 3-amino-4-hydroxyphthalate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| NH₂ | 4.0 - 6.0 | - |

| OH | 5.0 - 8.0 | - |

| OCH₃ | 3.5 - 4.0 | 50 - 60 |

| C=O (Ester) | - | 165 - 175 |

| C-NH₂ | - | 130 - 150 |

| C-OH | - | 140 - 160 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For Dimethyl 3-amino-4-hydroxyphthalate, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the benzene (B151609) ring.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for identifying the connectivity of quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbons bearing the amino and hydroxyl groups, by observing their long-range couplings to nearby protons. sdsu.edu For example, correlations between the methyl protons and the carbonyl carbons would confirm the ester functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This high precision allows for the determination of the elemental formula of Dimethyl 3-amino-4-hydroxyphthalate by distinguishing it from other compounds that may have the same nominal mass. The exact mass is calculated based on the most abundant isotopes of the elements present (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of Dimethyl 3-amino-4-hydroxyphthalate is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govunito.it Analyzing the masses of these fragments provides valuable information about the structure of the molecule and helps to confirm the arrangement of the functional groups. nih.govunito.it For example, the loss of a methoxy (B1213986) group (-OCH₃) or a carbomethoxy group (-COOCH₃) would produce characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Dimethyl 3-amino-4-hydroxyphthalate would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic IR Absorption Bands for Dimethyl 3-amino-4-hydroxyphthalate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amino) | Stretching | 3300 - 3500 (one or two sharp bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1700 - 1750 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ester) | Stretching | 1000 - 1300 |

| C-N (amino) | Stretching | 1000 - 1350 |

The presence and specific positions of these bands in the IR spectrum provide strong evidence for the structure of Dimethyl 3-amino-4-hydroxyphthalate. For instance, the strong absorption in the carbonyl region confirms the presence of the ester groups, while the broad O-H and sharp N-H stretching bands indicate the hydroxyl and amino functionalities, respectively. researchgate.net

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within the Dimethyl 3-amino-4-hydroxyphthalate molecule. The position, intensity, and shape of vibrational bands are characteristic of specific bonds and molecular substructures.

Key functional groups expected to show distinct vibrational signatures include the amino (-NH2) group, the hydroxyl (-OH) group, the ester carbonyl (C=O) groups, and the aromatic ring.

Amino (-NH2) Group: The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be characteristic of the symmetric and asymmetric stretching modes of the primary amine.

Hydroxyl (-OH) Group: The O-H stretching vibration is expected to produce a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding interactions.

Ester Carbonyl (C=O) Groups: The C=O stretching vibrations of the ester functional groups are anticipated to be observed in the range of 1700-1750 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1450-1600 cm⁻¹ region.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this analysis. For instance, studies on similar aromatic compounds have utilized FTIR to identify characteristic peaks. researchgate.net For example, in the analysis of other phthalate (B1215562) esters, FT-Raman spectroscopy has been used to identify a set of characteristic bands that can be used for group identification. researchgate.net

Table 1: Expected Vibrational Frequencies for Dimethyl 3-amino-4-hydroxyphthalate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Ester Carbonyl (C=O) | C=O Stretch | 1700-1750 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Dimethyl 3-amino-4-hydroxyphthalate, the presence of the aromatic ring and the amino and hydroxyl substituents gives rise to characteristic absorption bands.

Electronic Absorption Studies and Tautomeric Equilibria

The UV-Vis spectrum of Dimethyl 3-amino-4-hydroxyphthalate is expected to show absorptions due to π → π* transitions within the benzene ring. libretexts.org The presence of the amino and hydroxyl groups, which are strong auxochromes, can shift the absorption maxima to longer wavelengths (a bathochromic shift).

The solvent environment can significantly influence the UV-Vis spectrum. In different solvents, the position and intensity of the absorption bands may change due to solute-solvent interactions and potential shifts in tautomeric equilibria. Tautomerism, the interconversion of structural isomers, can be a significant factor for molecules like Dimethyl 3-amino-4-hydroxyphthalate, which contains both amino and hydroxyl groups on an aromatic ring. nih.gov The equilibrium between different tautomeric forms can be studied by observing changes in the UV-Vis spectrum under varying conditions, such as pH or solvent polarity. nih.gov

For example, the absorption spectra of aromatic amino acids are known to be sensitive to their environment, which can be used to study protein structure. iosrjournals.org Similarly, the UV-Vis spectrum of Dimethyl 3-amino-4-hydroxyphthalate can provide insights into its electronic structure and behavior in solution.

Table 2: Potential UV-Vis Absorption Maxima for Dimethyl 3-amino-4-hydroxyphthalate

| Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200-400 | Aromatic Ring |

| n → π | 250-450 | Carbonyl, Amino, Hydroxyl Groups |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

By growing a suitable single crystal of Dimethyl 3-amino-4-hydroxyphthalate, single-crystal X-ray diffraction analysis can provide a detailed picture of its solid-state structure. researchgate.net This technique allows for the determination of bond lengths, bond angles, and torsion angles with high precision.

The resulting crystal structure would reveal the planarity of the aromatic ring and the conformation of the dimethyl ester and amino substituents. Furthermore, it would provide crucial information about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, and their interactions would be key features of the crystal packing.

Complementary Analytical Techniques

In addition to the primary spectroscopic methods, other analytical techniques can be employed to study derivatives of Dimethyl 3-amino-4-hydroxyphthalate.

Capillary Zone Electrophoresis for Derivative Analysis

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. nih.gov While direct analysis of the neutral Dimethyl 3-amino-4-hydroxyphthalate molecule by CZE might be challenging, the technique is highly applicable to the analysis of its charged derivatives.

For instance, if the ester groups were hydrolyzed to carboxylic acids, the resulting charged species could be readily separated and analyzed by CZE. This would be a powerful tool for purity assessment and for monitoring chemical reactions involving the compound. CZE is widely used for the analysis of amino acids, peptides, and other charged biomolecules, demonstrating its utility for similar structures. nih.govmdpi.com

Role As a Chemical Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Frameworks

The compound's utility is most pronounced in its role as a precursor for elaborate organic structures, including polycyclic and heterocyclic systems.

Dimethyl 3-amino-4-hydroxyphthalate is a key starting material in the synthesis of complex heterocyclic compounds, notably substituted isoindoline-1,3-diones. A significant application is in the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione. google.comgoogle.com The synthetic pathway involves the initial hydrolysis of the dimethyl ester groups of dimethyl 3-amino-4-hydroxyphthalate to yield 3-amino-4-hydroxyphthalic acid. google.com This intermediate then undergoes condensation with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the final tricyclic product. google.com This process highlights the compound's role in building fused ring systems that are of interest in medicinal chemistry.

The importance of dimethyl 3-amino-4-hydroxyphthalate as a strategic intermediate is underscored by its use in syntheses where the methyl ester groups function as carboxyl protecting groups. google.comgoogle.com This protective strategy prevents the carboxylic acid moieties from undergoing unwanted reactions during other synthetic transformations.

A common synthetic route to dimethyl 3-amino-4-hydroxyphthalate begins with the regioselective nitration of dimethyl 4-hydroxyphthalate. The resulting dimethyl 4-hydroxy-3-nitrophthalate is then subjected to reduction, typically through catalytic hydrogenation or with chemical reductants like iron in the presence of acid, to convert the nitro group to the primary amine, thus forming dimethyl 3-amino-4-hydroxyphthalate. google.com The subsequent hydrolysis of the ester groups is a critical deprotection step to reveal the diacid necessary for further reactions.